2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane
Overview
Description
2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound It is characterized by the presence of a boron atom within a six-membered ring that also includes two oxygen atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane typically involves the reaction of oct-4-en-4-ylboronic acid with a suitable diol and an amine. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the boron-containing heterocycle.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.
Substitution: The oct-4-en-4-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include boronic acid derivatives, boron-hydride species, and substituted boron-containing heterocycles.
Scientific Research Applications
2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane involves its interaction with molecular targets such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
4-Cycloocten-1-one, 8-(4-octen-4-yl): This compound shares a similar oct-4-en-4-yl group but lacks the boron-containing heterocycle.
4-Octen-4-ylboronic acid pinacol ester: This compound contains a boron atom but has a different structural framework compared to 2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane.
Uniqueness
This compound is unique due to its six-membered boron-containing ring, which imparts distinct chemical reactivity and stability
Properties
IUPAC Name |
2-oct-4-en-4-yl-1,3,6,2-dioxazaborocane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BNO2/c1-3-5-7-12(6-4-2)13-15-10-8-14-9-11-16-13/h7,14H,3-6,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUALPSMSSZXNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)C(=CCCC)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170469 | |
Record name | Tetrahydro-2-(1-propyl-1-penten-1-yl)-4H-1,3,6,2-dioxazaborocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608534-40-3 | |
Record name | Tetrahydro-2-(1-propyl-1-penten-1-yl)-4H-1,3,6,2-dioxazaborocine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608534-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-2-(1-propyl-1-penten-1-yl)-4H-1,3,6,2-dioxazaborocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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